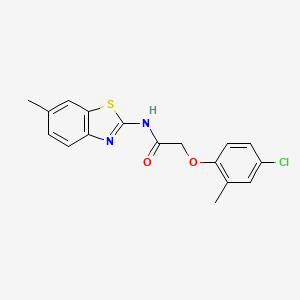

N-(4-fluorophenyl)-3-(2-pyrimidinyloxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

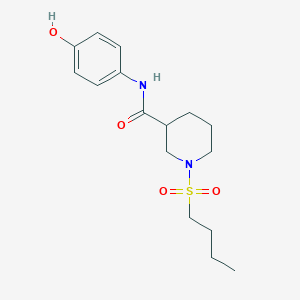

N-(4-fluorophenyl)-3-(2-pyrimidinyloxy)benzamide, also known as FPBA, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Histone Deacetylase Inhibition

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound related to N-(4-fluorophenyl)-3-(2-pyrimidinyloxy)benzamide, has been discovered as an orally active histone deacetylase (HDAC) inhibitor. This compound exhibits selective inhibition of HDACs 1-3 and 11, demonstrating significant antitumor activity in vivo and promising applications as an anticancer drug (Zhou et al., 2008).

Alzheimer's Disease Research

The compound 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, utilized as a serotonin 1A (5-HT(1A)) imaging probe, has been applied in positron emission tomography (PET) studies. It quantified 5-HT(1A) receptor densities in Alzheimer's disease patients, highlighting decreased receptor densities in the hippocampus and raphe nuclei. This research aids in understanding the correlation between 5-HT(1A) receptor decreases and clinical symptoms of Alzheimer's disease (Kepe et al., 2006).

Antitumor Activity through HDAC Inhibition

Another study on MS-27-275, a synthetic benzamide derivative, demonstrated its ability to inhibit histone deacetylase (HDAC) and cause hyperacetylation of nuclear histones in tumor cell lines. The compound induced cell cycle arrest and apoptosis, showing marked in vivo antitumor activity against human tumors. This suggests its potential as a novel chemotherapeutic strategy (Saito et al., 1999).

Fluorocyclization Research

The mechanism and origin of chemoselectivity in fluorocyclization of o-styryl benzamide with a hypervalent fluoroiodane reagent were investigated, revealing insights valuable for the development of new reactions based on the hypervalent fluoroiodane reagent (Yan et al., 2016).

PET Imaging for Brain Receptors

The synthesis and evaluation of fluorine-18 labeled compounds for PET imaging of brain receptors have been explored, demonstrating the potential for imaging metabotropic glutamate receptor 1 (mGluR1) in neuropsychiatric disorders and drug development. This research underscores the importance of developing effective PET radioligands for imaging human brain receptors (Xu et al., 2013).

properties

IUPAC Name |

N-(4-fluorophenyl)-3-pyrimidin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O2/c18-13-5-7-14(8-6-13)21-16(22)12-3-1-4-15(11-12)23-17-19-9-2-10-20-17/h1-11H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXQBEBSEZYTLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-3-(2-pyrimidinyloxy)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5564400.png)

![5-(2-furyl)-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5564402.png)

![1-{[1-(methylsulfonyl)piperidin-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5564414.png)

![3-amino-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5564449.png)

![methyl 3-[(1-azepanylcarbonothioyl)amino]benzoate](/img/structure/B5564457.png)

![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5564459.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5564460.png)

![N-[4-(4-morpholinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5564468.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5564471.png)

![N-cyclopropyl-3-[5-(ethoxyacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5564473.png)